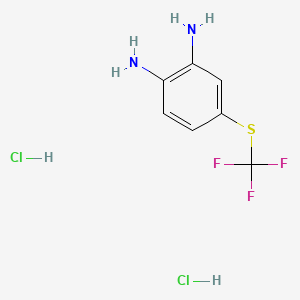

4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethylsulfanyl)benzene-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2S.2ClH/c8-7(9,10)13-4-1-2-5(11)6(12)3-4;;/h1-3H,11-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPVPAPUNFXTHPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC(F)(F)F)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736677 | |

| Record name | 4-[(Trifluoromethyl)sulfanyl]benzene-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313012-28-0 | |

| Record name | 4-[(Trifluoromethyl)sulfanyl]benzene-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-((Trifluoromethyl)thio)benzene-1,2-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for the preparation of 4-((trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride, a valuable building block in medicinal chemistry and drug development. The trifluoromethylthio (-SCF3) group is of significant interest due to its ability to enhance properties such as lipophilicity, metabolic stability, and bioavailability of target molecules.[1] This guide provides detailed experimental protocols based on established chemical transformations, offering a comprehensive resource for the synthesis of this important intermediate.

I. Synthetic Pathway Overview

The synthesis of this compound can be accomplished in a four-step sequence starting from the commercially available 4-nitrophenyl trifluoromethyl sulfide. The overall pathway involves the reduction of the nitro group to an aniline, followed by a regioselective nitration, a second nitro group reduction to form the diamine, and finally, conversion to the dihydrochloride salt.

Figure 1: Proposed synthesis pathway for this compound.

II. Detailed Experimental Protocols

Step 1: Synthesis of 4-((Trifluoromethyl)thio)aniline

This initial step involves the reduction of 4-nitrophenyl trifluoromethyl sulfide to the corresponding aniline. A well-established method for this transformation is catalytic hydrogenation.

Experimental Protocol:

A solution of 4-nitrophenyl trifluoromethyl sulfide (33.5 g, 0.15 mol) in ethanol (400 mL) is charged into an autoclave. To this solution, a palladium-carbon catalyst (10% Pd/C, 3.5 g) is added. The reaction mixture is then hydrogenated under a hydrogen atmosphere at 40 atm and room temperature for 8 hours. Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth, and the filter cake is washed thoroughly with ethanol. The combined filtrate and washings are concentrated under reduced pressure to remove the solvent. The resulting residue is washed with water to yield 4-((trifluoromethyl)thio)aniline.[2]

| Parameter | Value |

| Starting Material | 4-Nitrophenyl trifluoromethyl sulfide |

| Reagents | Hydrogen gas, 10% Palladium on Carbon |

| Solvent | Ethanol |

| Pressure | 40 atm |

| Temperature | Room Temperature |

| Reaction Time | 8 hours |

| Yield | 28.4 g (98%) |

Table 1: Summary of quantitative data for the synthesis of 4-((trifluoromethyl)thio)aniline.[2]

Step 2: Synthesis of 2-Nitro-4-((trifluoromethyl)thio)aniline

The nitration of 4-((trifluoromethyl)thio)aniline is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity. The activating amino group directs nitration to the ortho and para positions. Since the para position is blocked by the trifluoromethylthio group, the primary product is the ortho-nitro derivative. To prevent oxidation of the amino group and control the reaction, it is advisable to first protect the amine, for instance, through acetylation.

General Experimental Protocol (by analogy):

-

Acetylation: 4-((Trifluoromethyl)thio)aniline is dissolved in glacial acetic acid, and acetic anhydride is added. The mixture is stirred until the acetylation is complete (monitored by TLC).

-

Nitration: The resulting solution of N-acetyl-4-((trifluoromethyl)thio)aniline is cooled in an ice bath. A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C. After the addition, the reaction is allowed to stir at room temperature for approximately one hour.

-

Hydrolysis: The reaction mixture is then poured onto ice, and the precipitated product is collected by filtration. The crude N-(2-nitro-4-((trifluoromethyl)thio)phenyl)acetamide is then hydrolyzed by heating with aqueous sulfuric acid to remove the acetyl group. Neutralization with a base will precipitate the desired 2-nitro-4-((trifluoromethyl)thio)aniline.

Step 3: Synthesis of 4-((Trifluoromethyl)thio)benzene-1,2-diamine

The reduction of the newly introduced nitro group in 2-nitro-4-((trifluoromethyl)thio)aniline yields the target diamine. A common and effective method for the reduction of aromatic nitro groups in the presence of other functional groups is the use of tin(II) chloride. Alternatively, catalytic hydrogenation, similar to a documented procedure for a structurally related compound, can be employed.[5]

Experimental Protocol (using Tin(II) Chloride):

To a solution of 2-nitro-4-((trifluoromethyl)thio)aniline in a suitable solvent such as ethanol or ethyl acetate, an excess of tin(II) chloride dihydrate is added. The mixture is stirred and heated under reflux. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the pH is adjusted with a basic solution (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the tin salts. The product is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-((trifluoromethyl)thio)benzene-1,2-diamine.

Alternative Experimental Protocol (Catalytic Hydrogenation by Analogy):

A solution of 2-nitro-4-((trifluoromethyl)thio)aniline in ethanol is subjected to hydrogenation at atmospheric pressure in the presence of a 5% Pd/C catalyst. After the reaction is complete, the catalyst is removed by filtration. The filtrate is evaporated, and the residue can be purified by crystallization.

| Parameter | Value (Analogous Reaction) |

| Starting Material | 4-Amino-3-nitrobenzotrifluoride |

| Reagents | Hydrogen gas, 5% Palladium on Carbon |

| Solvent | Ethanol |

| Pressure | Atmospheric Pressure |

| Yield | 85.17% |

Table 2: Summary of quantitative data for the analogous reduction of 4-amino-3-nitrobenzotrifluoride.

Step 4: Synthesis of this compound

The final step is the conversion of the free diamine to its more stable dihydrochloride salt. This is a straightforward acid-base reaction.

Experimental Protocol:

The crude 4-((trifluoromethyl)thio)benzene-1,2-diamine is dissolved in a suitable solvent like isopropanol or diethyl ether. A solution of hydrochloric acid in the same solvent (or gaseous hydrogen chloride) is then added dropwise with stirring. The dihydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound. For enhanced purity, the crude diamine can be dissolved in a mixture of concentrated hydrochloric acid and water, treated with a small amount of stannous chloride and decolorizing charcoal, and then precipitated by the addition of more concentrated hydrochloric acid followed by cooling.

III. Logical Workflow for Synthesis and Purification

Figure 2: Experimental workflow for the synthesis of the target compound.

IV. Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. While detailed experimental data for every step involving this specific molecule is not fully available in the public domain, the provided protocols are based on well-established and analogous chemical transformations, offering a strong foundation for researchers to successfully synthesize this valuable compound. Further optimization of reaction conditions for the nitration and second reduction steps may be necessary to achieve optimal yields and purity.

References

- 1. 2-Nitro-4-(trifluoromethylthio)aniline, CasNo.404-74-0 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]

- 2. 4-(Trifluoromethylthio)aniline CAS#: 372-16-7 [m.chemicalbook.com]

- 3. 404-74-0 | 2-Nitro-4-((trifluoromethyl)thio)aniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. 404-74-0|2-Nitro-4-((trifluoromethyl)thio)aniline|BLD Pharm [bldpharm.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Depth Technical Guide: Physicochemical Properties of 4-((Trifluoromethyl)thio)benzene-1,2-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride is a fluorinated aromatic amine of interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethylthio (-SCF3) group can significantly influence a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a comprehensive overview of the available physicochemical data for this compound, intended to support research and development activities.

Chemical Identity

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1313012-28-0 |

| Molecular Formula | C₇H₉Cl₂F₃N₂S |

| Molecular Weight | 281.13 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1SC(F)(F)F)N)N.Cl.Cl |

| Structure |

Note: A representative image. Actual structure may vary in depiction. |

Physicochemical Properties

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes the available data for the dihydrochloride salt and its corresponding free base, 4-((Trifluoromethyl)thio)benzene-1,2-diamine (CAS: 370-46-7).

| Property | This compound | 4-((Trifluoromethyl)thio)benzene-1,2-diamine (Free Base) |

| Molecular Weight | 281.13 g/mol | 208.2 g/mol |

| Physical State | Solid (presumed) | Solid |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 236.683 °C at 760 mmHg |

| Solubility | Data not available | Data not available |

| Density | Data not available | 1.452 g/cm³ |

| pKa | Data not available | Data not available |

| Flash Point | Data not available | 96.943 °C |

Experimental Protocols

General Synthesis of Trifluoromethylthio-Substituted Anilines

A common method for introducing the trifluoromethylthio group is through the reaction of a suitable precursor with a trifluoromethylthiolating agent. The synthesis of the target compound would likely involve the following conceptual steps:

Caption: Conceptual synthetic workflow for this compound.

Methodology:

-

Trifluoromethylthiolation: A suitably protected or functionalized dinitrobenzene or nitroaniline precursor would be reacted with a trifluoromethylthiolating agent. Various reagents and conditions can be employed for this transformation.

-

Reduction: The nitro group(s) of the resulting trifluoromethylthiolated intermediate would then be reduced to the corresponding amine(s). Common reduction methods include catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid combinations (e.g., iron in the presence of hydrochloric acid).

-

Salt Formation: The purified 4-((Trifluoromethyl)thio)benzene-1,2-diamine free base would be dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride to precipitate the dihydrochloride salt.

-

Purification: The final product would be purified by recrystallization or other standard techniques to achieve the desired purity.

Spectral Data

Specific spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Characterization would typically involve the following analyses:

-

¹H NMR: To confirm the presence and connectivity of aromatic and amine protons.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

¹⁹F NMR: To characterize the trifluoromethyl group, which would appear as a singlet.

-

IR Spectroscopy: To identify functional groups such as N-H (amines) and C-F bonds.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

Biological Activity and Signaling Pathways

There is currently no published research detailing the specific biological activities or associated signaling pathways for this compound. The trifluoromethylthio moiety is known to enhance the pharmacological properties of various compounds, suggesting that this molecule could be a valuable building block or lead compound in drug discovery programs targeting a range of biological targets. Further research is required to elucidate its biological function.

Conclusion

This technical guide summarizes the currently available physicochemical information for this compound. While some basic properties of the free base have been reported, a comprehensive dataset for the dihydrochloride salt is lacking. The information provided herein is intended to serve as a foundational resource for researchers and professionals in the field of drug development. Further experimental work is necessary to fully characterize this compound and explore its potential therapeutic applications.

4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride CAS number 1313012-28-0

CAS Number: 1313012-28-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride is a specialized organic compound primarily utilized as a building block in chemical synthesis. Its structure, featuring a trifluoromethylthio group and a 1,2-diaminobenzene moiety, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a summary of its chemical properties, a detailed experimental protocol for the synthesis of its free base, and its potential applications in research and development.

Chemical Properties

The dihydrochloride salt form of 4-((Trifluoromethyl)thio)benzene-1,2-diamine enhances its stability and solubility in certain solvents, which can be advantageous for specific synthetic applications. The key quantitative data for the compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1313012-28-0 | N/A |

| Molecular Formula | C₇H₉Cl₂F₃N₂S | [1] |

| Molecular Weight | 281.12 g/mol | [1] |

| Purity | Typically ≥97% | [1][2] |

Synthesis

While specific experimental details for the direct synthesis of the dihydrochloride salt are not widely published, a method for the preparation of the free base, 4-((Trifluoromethyl)thio)benzene-1,2-diamine (CAS No. 370-46-7), is available. The dihydrochloride salt can typically be obtained by treating the free base with hydrochloric acid.

Experimental Protocol: Synthesis of 4-((Trifluoromethyl)thio)benzene-1,2-diamine (Free Base)

This protocol is adapted from established synthetic methodologies for structurally similar compounds.

Materials:

-

2-Nitro-4-((trifluoromethyl)thio)aniline

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) (for conversion to dihydrochloride salt, if desired)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-nitro-4-((trifluoromethyl)thio)aniline in a mixture of ethanol and water.

-

Addition of Reagents: To this suspension, add iron powder and ammonium chloride.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron residues.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-((Trifluoromethyl)thio)benzene-1,2-diamine.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

(Optional) Dihydrochloride Salt Formation: To obtain the dihydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and treat with a solution of hydrochloric acid. The resulting precipitate can be collected by filtration and dried.

Synthesis Workflow

Applications in Drug Discovery and Organic Synthesis

Due to the limited publicly available information, there are no well-documented biological activities or specific signaling pathways associated with this compound itself. Its primary role is that of a synthetic intermediate. The presence of the vicinal diamines allows for the construction of various heterocyclic systems, such as benzimidazoles, quinoxalines, and other related scaffolds that are of significant interest in medicinal chemistry. The trifluoromethylthio group can impart desirable properties to the final molecule, such as increased lipophilicity and metabolic stability.

Logical Relationship of Functional Groups to Application

Conclusion

This compound is a valuable chemical reagent for organic synthesis. While direct biological data is scarce, its utility as a precursor for constructing complex heterocyclic molecules makes it a compound of interest for researchers in drug discovery and materials science. The synthetic protocol for its free base is straightforward, providing access to this versatile building block for further chemical exploration.

References

Spectral data (NMR, IR, MS) of 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride

An In-depth Technical Guide to the Spectral Analysis of 4-((Trifluoromethyl)thio)benzene-1,2-diamine and its Dihydrochloride Salt

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectral characteristics (NMR, IR, MS) of 4-((Trifluoromethyl)thio)benzene-1,2-diamine and its dihydrochloride salt. Due to the limited availability of specific experimental data for the dihydrochloride salt, this document outlines the anticipated spectral features based on the analysis of the free base and general spectroscopic principles. It includes structured data tables, comprehensive experimental protocols, and workflow visualizations to support researchers in the identification and characterization of this compound.

Introduction

4-((Trifluoromethyl)thio)benzene-1,2-diamine is an aromatic amine containing a trifluoromethylthio group. This compound and its salts are of interest in medicinal chemistry and materials science. Accurate spectral analysis is crucial for its identification, purity assessment, and structural elucidation. This guide focuses on the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the dihydrochloride salt, with comparative reference to its free base form.

Predicted Spectral Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of the dihydrochloride salt is expected to show significant downfield shifts for the amine and aromatic protons compared to the free base due to the protonation of the amine groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.0 - 7.5 | m | 3H | Ar-H | The aromatic protons are expected in this region, with splitting patterns dependent on their coupling. |

| ~8.0 - 9.0 (broad) | s | 6H | -NH₃ ⁺ | The protons of the ammonium groups are expected to be significantly deshielded and may appear as a broad singlet. This peak will be exchangeable with D₂O. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the trifluoromethyl group.

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~115 - 140 | Ar-C | Six distinct signals are expected for the aromatic carbons. |

| ~120 - 130 (q) | -SCF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

Predicted IR Spectral Data

The IR spectrum of the dihydrochloride salt will exhibit characteristic bands for the ammonium groups, which differ from the amine bands of the free base.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of aromatic compounds.[1][2][3] |

| 3000 - 2800 | Strong, broad | N-H stretch of -NH₃⁺ | Broad absorption due to the stretching vibrations of the ammonium salt. |

| 1600 - 1585 | Medium-Strong | C=C stretch (aromatic ring) | Typical for aromatic ring systems.[1][3] |

| 1550 - 1450 | Medium-Strong | N-H bend of -NH₃⁺ | Characteristic bending vibration for ammonium salts. |

| 1100 - 1000 | Strong | C-F stretch | Strong absorption due to the trifluoromethyl group. |

| 900 - 675 | Strong | C-H out-of-plane bend | The pattern can indicate the substitution on the aromatic ring.[1] |

Predicted Mass Spectrometry Data

Mass spectrometry will provide information on the molecular weight of the free base, as the dihydrochloride salt will likely dissociate in the ion source.

| m/z | Interpretation | Notes |

| 208 | [M]⁺ | Molecular ion peak of the free base (C₇H₇F₃N₂S).[4] |

| 189 | [M-NH]⁺ | Loss of an amino radical. |

| 139 | [M-CF₃]⁺ | Loss of the trifluoromethyl radical. |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[5]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube.[5] DMSO-d₆ is often suitable for amine salts.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.

-

-

Instrument Setup:

-

Use a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

-

-

Data Acquisition:

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

To confirm the presence of exchangeable -NH₃⁺ protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The -NH₃⁺ peak should disappear or significantly decrease in intensity.[6]

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A sufficient number of scans should be collected to obtain a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Procedure:

-

Sample Preparation:

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

The sample is ionized by applying a high voltage to a capillary.

-

The generated ions are then transferred into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[8][9][10]

-

A detector records the abundance of each ion.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. fiveable.me [fiveable.me]

An In-depth Technical Guide to 4-((Trifluoromethyl)thio)benzene-1,2-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride, a specialized chemical intermediate. Due to the compound's nature as a likely intermediate in proprietary research, a detailed historical account of its discovery is not publicly available. This guide, therefore, focuses on its chemical properties, a plausible synthetic route based on established organic chemistry principles, and its potential applications in research and development.

Chemical and Physical Properties

The trifluoromethylthio group (-SCF₃) is a key functional group in medicinal chemistry, known for its ability to enhance properties such as lipophilicity, metabolic stability, and binding affinity of drug candidates. The ortho-diamine functionality is a versatile precursor for the synthesis of various heterocyclic compounds. The dihydrochloride salt form of the parent diamine enhances its stability and solubility in aqueous media.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1313012-28-0 |

| Molecular Formula | C₇H₉Cl₂F₃N₂S |

| Molecular Weight | 281.13 g/mol |

| Appearance | Off-white to light brown solid (predicted) |

| ¹H NMR (DMSO-d₆) | δ 7.5-7.8 (m, 3H, Ar-H), 10.5-11.5 (br s, 6H, 2 x NH₃⁺) (Predicted) |

| ¹³C NMR (DMSO-d₆) | δ 115-145 (Ar-C), 128 (q, ¹JCF = ~307 Hz, CF₃) (Predicted) |

| ¹⁹F NMR (DMSO-d₆) | δ -40 to -45 (s, SCF₃) (Predicted) |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 3200-2800 (N-H stretch from NH₃⁺), 1600-1450 (C=C stretch), 1300-1100 (C-F stretch), 1100-1000 (S-CF₃ stretch) (Predicted) |

| Mass Spec (EI) | m/z 208 (M⁺ for free base) (Predicted) |

Note: Spectroscopic data is predicted based on analogous compounds and has not been experimentally verified from public literature for this specific dihydrochloride salt.

Plausible Synthetic Pathway and Experimental Protocols

A likely synthetic route to this compound would involve a multi-step process starting from a commercially available substituted nitroaniline. The following proposed pathway is based on well-established organic transformations.

Diagram of Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Acetylation of 4-Chloro-2-nitroaniline To a solution of 4-chloro-2-nitroaniline (1 equivalent) in pyridine at 0 °C, acetic anhydride (1.2 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 4 hours. Upon completion, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield N-(4-chloro-2-nitrophenyl)acetamide.

Step 2: Trifluoromethylthiolation A mixture of N-(4-chloro-2-nitrophenyl)acetamide (1 equivalent), silver(I) trifluoromethanethiolate (AgSCF₃, 1.5 equivalents), and copper(I) iodide (CuI, 0.1 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) is heated at 100-120 °C for 12-24 hours under an inert atmosphere. The reaction is monitored by TLC or GC-MS. After cooling, the mixture is filtered, and the product is extracted with an organic solvent and purified by column chromatography.

Step 3: Reduction of the Nitro Group To a solution of N-(2-nitro-4-((trifluoromethyl)thio)phenyl)acetamide (1 equivalent) in ethanol or acetic acid, iron powder (5 equivalents) and ammonium chloride (1 equivalent, if in ethanol) are added. The mixture is heated to reflux for 2-4 hours. The hot solution is filtered through celite, and the solvent is removed under reduced pressure to yield N-(2-amino-4-((trifluoromethyl)thio)phenyl)acetamide. Alternatively, catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst can be employed.[1]

Step 4: Hydrolysis of the Amide The crude N-(2-amino-4-((trifluoromethyl)thio)phenyl)acetamide is suspended in 6M aqueous hydrochloric acid and heated to reflux for 4-6 hours. The solution is then cooled and neutralized with a base (e.g., NaOH) to precipitate the free diamine, which is then extracted with an organic solvent.

Step 5: Formation of the Dihydrochloride Salt The purified 4-((trifluoromethyl)thio)benzene-1,2-diamine is dissolved in a minimal amount of a suitable solvent like diethyl ether or isopropanol. A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring until precipitation is complete. The resulting solid is filtered, washed with the solvent, and dried under vacuum to afford this compound.

Potential Applications and Significance

Derivatives of o-phenylenediamine are widely used as building blocks in the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Diagram of Potential Synthetic Applications

Caption: Synthetic utility of the core diamine structure.

The trifluoromethylthio-substituted o-phenylenediamine is a valuable precursor for creating novel compounds with potential biological activity. The -SCF₃ group can significantly modulate the electronic and steric properties of the resulting heterocycles, potentially leading to new drug candidates with improved pharmacological profiles.

Safety and Handling

Detailed toxicology data for this specific compound is not available. However, based on its structure, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Aromatic amines and their derivatives are often toxic and may be skin and respiratory irritants. The hydrochloride salt is acidic and should be handled accordingly.

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The proposed synthetic protocols are hypothetical and have not been validated. All chemical syntheses should be performed by trained individuals with appropriate safety precautions in a suitable laboratory setting.

References

In-depth Technical Guide on 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the publicly available scientific information regarding the mechanism of action of 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride. Extensive searches of scientific databases and literature have been conducted.

Executive Summary:

Following a thorough review of publicly accessible scientific literature, there is currently no available information detailing the specific mechanism of action, biological activity, or defined signaling pathways for this compound. The compound is listed by chemical suppliers, indicating its availability for research and development purposes. However, published studies elucidating its biological effects or molecular targets could not be identified. This guide will address the known information about the compound and discuss the potential implications of its structural features based on established principles in medicinal chemistry.

Compound Identity and Properties

This compound is a chemical compound with the molecular formula C7H9Cl2F3N2S. It is the dihydrochloride salt of the parent molecule, 4-((Trifluoromethyl)thio)benzene-1,2-diamine. The presence of the dihydrochloride moiety suggests that the compound is likely more stable and water-soluble as a salt, which is a common practice for amine-containing compounds in pharmaceutical development.

Table 1: Chemical and Physical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C7H9Cl2F3N2S | - |

| Molecular Weight | 297.13 g/mol | - |

| Appearance | Not specified in literature | - |

| Solubility | Likely soluble in water | Inferred from dihydrochloride salt form |

| Stability | Likely more stable as the salt | Inferred from dihydrochloride salt form |

Note: The properties listed are predicted based on the chemical structure and have not been experimentally verified in the reviewed literature.

Potential Areas of Investigation Based on Structural Features

While no direct mechanism of action has been published, the structural components of this compound offer insights into its potential biological activities.

-

o-Phenylenediamine Moiety: The benzene-1,2-diamine (or o-phenylenediamine) core is a common scaffold in medicinal chemistry. This structural motif is present in various biologically active compounds, including some with antimicrobial and anticancer properties. The two adjacent amino groups can act as bidentate ligands, capable of chelating metal ions, which can be a mechanism for enzymatic inhibition.

-

Trifluoromethylthio (-SCF3) Group: The trifluoromethylthio group is a key feature that significantly influences the electronic and lipophilic properties of the molecule. The strong electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of the amino groups and the overall reactivity of the benzene ring. Increased lipophilicity due to the -SCF3 group can enhance membrane permeability, potentially leading to better cellular uptake. In drug design, the incorporation of trifluoromethyl and related groups has been shown to improve metabolic stability and binding affinity to target proteins.[1][2]

Hypothetical Signaling Pathway Involvement

Given the absence of experimental data, any discussion of signaling pathway involvement is purely speculative. However, based on the activities of other o-phenylenediamine derivatives, one could hypothesize potential interactions with pathways involved in:

-

Redox Homeostasis: Some o-phenylenediamine derivatives are known to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS). This could potentially impact signaling pathways sensitive to oxidative stress, such as the Nrf2-Keap1 pathway or MAPK signaling cascades.

-

Metal-Dependent Enzyme Inhibition: If the compound acts as a metal chelator, it could potentially inhibit metalloenzymes that are crucial for various cellular processes, including signal transduction.

Diagram 1: Hypothetical Experimental Workflow for Mechanism of Action Discovery

References

A Technical Guide to Substituted Benzene-1,2-Diamine Derivatives: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Substituted benzene-1,2-diamine, also known as o-phenylenediamine, is a critical scaffold in synthetic and medicinal chemistry.[1][2] Its derivatives are foundational building blocks for a diverse array of heterocyclic compounds, most notably benzimidazoles, which exhibit a wide spectrum of biological activities.[2][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of substituted benzene-1,2-diamine derivatives, with a focus on their role in drug discovery and materials science.

Chemical Properties and Structure

Benzene-1,2-diamine is an aromatic diamine with the chemical formula C₆H₈N₂.[1] It is a white to off-white solid that may darken upon exposure to air due to oxidation.[1] The compound is soluble in water and various organic solvents.[1] The two amino groups in the ortho position are key to its reactivity, enabling it to serve as a versatile precursor in cyclization reactions.[1]

Synthesis of Substituted Benzene-1,2-Diamine Derivatives

The synthesis of substituted benzene-1,2-diamine derivatives often starts from commercially available precursors, which are then functionalized to introduce desired substituents on the benzene ring or the amino groups. A common strategy involves the nucleophilic aromatic substitution of ortho-fluoronitrobenzene derivatives with amines, followed by reduction of the nitro group.[4]

A variety of synthetic methods have been developed for the preparation of derivatives, particularly benzimidazoles, from substituted benzene-1,2-diamines. These methods often involve condensation reactions with carboxylic acids, aldehydes, or their derivatives.[2][3][5][6] Modern synthetic approaches often employ green chemistry principles, utilizing catalysts and environmentally benign reaction conditions to improve yields and reduce waste.[3][7]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2-substituted benzimidazoles from substituted benzene-1,2-diamines.

Caption: A generalized workflow for the synthesis of 2-substituted benzimidazoles.

Quantitative Data on Substituted Benzene-1,2-Diamine Derivatives

The following tables summarize key quantitative data for selected substituted benzene-1,2-diamine derivatives and their downstream products, extracted from various studies.

Table 1: Synthesis of 2-Substituted Benzimidazoles

| Starting Benzene-1,2-Diamine | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-phenylenediamine | Benzaldehyde | In(OTf)₃, solvent-free, RT | 2-Phenyl-1H-benzimidazole | Excellent | [6] |

| o-phenylenediamine | Various aromatic aldehydes | Cu(II)-Alg hydrogel beads, water-ethanol, RT | 2-Aryl-1H-benzimidazoles | 70-94 | [7] |

| o-phenylenediamine | Various carboxylic acids | Ammonium chloride, 80-90 °C | 2-Substituted benzimidazoles | Moderate to good | [6] |

Table 2: Antimicrobial Activity of Benzene-1,2-Diamine Derivatives

| Compound | Microorganism | MIC (mg/mL) | Activity | Reference |

| Benzenesulfonamide derivative 4d | E. coli | 6.72 | Potent | [8] |

| Benzenesulfonamide derivative 4h | S. aureus | 6.63 | Most active | [8] |

| Benzenesulfonamide derivative 4a | P. aeruginosa | 6.67 | Most active | [8] |

| Benzenesulfonamide derivative 4a | S. typhi | 6.45 | Most active | [8] |

| Benzenesulfonamide derivative 4f | B. subtilis | 6.63 | Most active | [8] |

Table 3: Antifungal Activity of Benzene-1,2-Diamine Derivatives

| Compound | Microorganism | MIC (mg/mL) | Activity | Reference |

| Benzenesulfonamide derivative 4e | C. albicans | 6.63 | Most active | [8] |

| Benzenesulfonamide derivative 4h | C. albicans | 6.63 | Most active | [8] |

| Benzenesulfonamide derivative 4e | A. niger | 6.28 | Most active | [8] |

| 2,4,5-trichlorofluorobenzene | Candida albicans | - | Active | [9] |

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis and biological evaluation of substituted benzene-1,2-diamine derivatives.

General Procedure for the Synthesis of Benzenesulfonamides (GP5)

-

A solution of benzene-1,2-diamine (1.0 equiv.) is prepared in anhydrous dichloromethane.

-

Pyridine (1.1 equiv.) and optionally DMAP (10 mol%) are added under an argon atmosphere.

-

The reaction mixture is cooled to 0 °C or -20 °C.

-

Benzenesulfonyl chloride is added to the cooled mixture.

-

The resulting mixture is stirred at 0 °C for 2 hours. If initially cooled to -20 °C, it is gradually warmed to 0 °C over 4 hours with constant stirring.

-

Ethyl acetate (14 mL/1 mmol) is added to the reaction mixture.[4]

Antimicrobial and Antifungal Activity Testing

-

Bacterial strains are cultured overnight at 37 °C in Mueller-Hinton broth.

-

Yeast strains are cultured overnight at 30 °C in YEPDE Agar.

-

Test strains are suspended in Nutrient agar to a final density of 5x10⁵ cfu/ml.

-

The antimicrobial and antifungal activities of the compounds are then evaluated, often using methods like the disc diffusion method to determine the minimum inhibition concentration (MIC).[9]

Biological Activities and Applications

Substituted benzene-1,2-diamine derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities. These compounds have shown promise as anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral agents.[1][2]

Anticancer Activity

Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, hybrid nanoflowers synthesized using N1-phenylbenzene-1,2-diamine and 1,2-phenylenediamine with copper(II) metal ions have shown cytotoxic effects on A549 and MCF7 cell lines.[10][11] Benzenesulfonamide derivatives have also been investigated as inhibitors of carbonic anhydrase IX, a target for anticancer agents.[12]

The following diagram illustrates a simplified signaling pathway where a hypothetical benzene-1,2-diamine derivative inhibits a key protein in a cancer cell.

Caption: Inhibition of a cancer signaling pathway by a substituted benzene-1,2-diamine derivative.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the antimicrobial and antifungal properties of these derivatives. The substituents on the benzene ring have been shown to significantly affect the biological activity.[9] For example, Schiff base compounds derived from substituted aromatic amines have demonstrated good antibacterial activity against P. aeruginosa and P. agglomerans.

Conclusion

Substituted benzene-1,2-diamine derivatives represent a versatile and highly valuable class of compounds with broad applications in medicinal chemistry and materials science. The ease of their synthesis and the tunability of their chemical and biological properties make them attractive scaffolds for the development of new therapeutic agents and functional materials. Further research into novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of new and potent derivatives with significant real-world applications.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Synthesis, Characterization, Cytotoxic Activity Studies of N1-phenylbenzene-1,2-diamine @CuhNFs and 1,2-phenylenediamine@CuhNFs, and Molecular Docking Calculations of Their Ligands | AVESİS [avesis.ebyu.edu.tr]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride is a synthetic organic compound featuring two key pharmacophores: a trifluoromethylthio (-SCF3) group and an ortho-phenylenediamine moiety. The trifluoromethylthio group is increasingly utilized in medicinal chemistry as a bioisosteric replacement for other functional groups to enhance metabolic stability, lipophilicity, and target-binding affinity.[1][2][3] The ortho-phenylenediamine core serves as a versatile scaffold for the synthesis of various heterocyclic compounds with proven pharmacological activities, most notably benzimidazoles. This technical guide outlines potential research avenues for this compound, focusing on its application in the development of novel therapeutic agents, particularly in oncology and infectious diseases. Detailed experimental protocols and data presentation formats are provided to facilitate further investigation.

Core Chemical Structure and Properties

This compound is a salt, which typically enhances its solubility in aqueous media for experimental purposes. The free base, 4-((Trifluoromethyl)thio)benzene-1,2-diamine, is the reactive species for most synthetic applications.

| Property | Value | Source |

| CAS Number | 1313012-28-0 | [4] |

| Molecular Formula | C₇H₉Cl₂F₃N₂S | [4] |

| Molecular Weight | 281.13 g/mol | [4] |

Potential Research Areas

Given the structural motifs present in this compound, several promising areas of research can be explored.

Synthesis of Novel Benzimidazole Derivatives as Anticancer Agents

The ortho-phenylenediamine core is a well-established precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[5][6][7][8] The trifluoromethylthio group can significantly enhance the anticancer potency of the resulting benzimidazole derivatives.[9]

Proposed Research Workflow:

Caption: Workflow for the development of novel anticancer agents.

Investigation of Antimicrobial and Antifungal Activity

Derivatives of trifluoromethyl-containing heterocycles have demonstrated significant antimicrobial and antifungal activities.[10][11] The unique electronic properties of the trifluoromethylthio group can be leveraged to design novel agents against pathogenic bacteria and fungi.

Potential Pathogen Targets:

| Pathogen Type | Examples |

| Gram-Positive Bacteria | Staphylococcus aureus, Bacillus subtilis |

| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa |

| Fungi | Candida albicans, Aspergillus fumigatus |

Development of Kinase Inhibitors

The phenylenediamine scaffold is present in several known kinase inhibitors.[12][13][14] The trifluoromethylthio group can be strategically employed to enhance binding affinity and selectivity towards specific kinases implicated in diseases such as cancer and inflammatory disorders.

Logical Framework for Kinase Inhibitor Development:

Caption: Kinase inhibitor drug discovery cycle.

Exploration as G-Protein Coupled Receptor (GPCR) Modulators

The aromatic amine structure can be a starting point for the development of ligands targeting G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in numerous physiological processes.[15][16][17][18][19]

Detailed Experimental Protocols

General Synthesis of 2-Substituted-5-((trifluoromethyl)thio)-1H-benzimidazoles

This protocol describes a general method for the condensation of 4-((trifluoromethyl)thio)benzene-1,2-diamine with an aldehyde.

Materials:

-

This compound

-

Desired aromatic or aliphatic aldehyde (1.0 equivalent)

-

Sodium metabisulfite (Na₂S₂O₅) (1.2 equivalents)

-

Ethanol or N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Neutralize this compound with a saturated aqueous solution of NaHCO₃ to obtain the free diamine. Extract the free diamine with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the resulting 4-((trifluoromethyl)thio)benzene-1,2-diamine in ethanol or DMF.

-

Add the aldehyde (1.0 equivalent) to the solution.

-

Add sodium metabisulfite (1.2 equivalents) to the reaction mixture.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, filter the solid, wash with cold ethanol, and dry.

-

If the product does not precipitate, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.[20]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds dissolved in DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Kinase Inhibition Assay (Example: Generic KinaseGlo® Assay)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

-

Recombinant kinase

-

Kinase substrate

-

ATP

-

Kinase buffer

-

Test compounds

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase buffer.

-

In a 96-well plate, add the kinase, its specific substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time for the specific kinase.

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

GPCR Signaling Pathway Analysis (cAMP Assay)

This protocol describes a method to measure changes in intracellular cyclic AMP (cAMP) levels upon GPCR activation.[16]

Materials:

-

Cells expressing the target GPCR (e.g., HEK293 or CHO cells)

-

Cell culture medium

-

Test compounds

-

Forskolin (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

-

Plate the cells in a suitable multi-well plate and incubate overnight.

-

Treat the cells with the test compounds for a specific duration.

-

For Gi-coupled receptors, stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells according to the assay kit protocol.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

Analyze the data to determine if the compounds act as agonists or antagonists of the GPCR.

Signaling Pathway for a Gs-coupled GPCR:

Caption: A simplified Gs-coupled GPCR signaling cascade.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical In Vitro Cytotoxicity Data of Benzimidazole Derivatives

| Compound ID | R-group (at C2) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |

| BZ-1 | Phenyl | 12.5 | 18.2 | 9.8 |

| BZ-2 | 4-Chlorophenyl | 5.2 | 7.1 | 3.5 |

| BZ-3 | 2-Naphthyl | 8.9 | 11.4 | 6.7 |

| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.6 |

Table 2: Hypothetical Kinase Inhibition Data

| Compound ID | Kinase Target | IC₅₀ (nM) |

| KI-1 | EGFR | 85 |

| KI-2 | VEGFR2 | 150 |

| KI-3 | SRC | 45 |

| Staurosporine | (Positive Control) | 5 |

Conclusion

This compound represents a valuable starting material for the synthesis of novel bioactive compounds. Its unique combination of a trifluoromethylthio group and a phenylenediamine core provides a strong foundation for the development of potent and selective anticancer agents, antimicrobials, and modulators of key signaling pathways. The experimental protocols and research strategies outlined in this guide offer a comprehensive framework for researchers to explore the therapeutic potential of this promising chemical entity.

References

- 1. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 4. 1313012-28-0|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 7. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. N-Trifluoromethylthiolated Sulfonimidamides and Sulfoximines: Anti-microbial, Anti-mycobacterial, and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 18. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Computational and experimental approaches to probe GPCR activation and signaling [ouci.dntb.gov.ua]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-((Trifluoromethyl)thio)benzene-1,2-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the molecular structure and conformational properties of 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride. Due to the limited availability of direct experimental data for the dihydrochloride salt, this document synthesizes information from its free base, 4-((Trifluoromethyl)thio)benzene-1,2-diamine, and structurally related compounds. The guide covers the molecular architecture, conformational analysis, and relevant physicochemical properties. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of such compounds, aiming to support further research and development.

Molecular Structure

The molecular structure of this compound is characterized by a central benzene ring substituted with two adjacent ammonium groups, a trifluoromethylthio group, and two chloride counter-ions. The core structure is derived from its free base, 4-((Trifluoromethyl)thio)benzene-1,2-diamine, through the protonation of the two amino groups.

4-((Trifluoromethyl)thio)benzene-1,2-diamine (Free Base)

The free base is an aromatic diamine with the molecular formula C7H7F3N2S.[1] The structure consists of a benzene ring substituted at positions 1 and 2 with amino groups (-NH2) and at position 4 with a trifluoromethylthio group (-SCF3).

This compound (Salt Form)

The dihydrochloride salt is formed by treating the free base with two equivalents of hydrochloric acid. This results in the protonation of the lone pairs of electrons on the nitrogen atoms of the two amino groups, forming ammonium groups (-NH3+). These positively charged groups are then ionically bonded to two chloride anions (Cl-). The molecular weight of the dihydrochloride salt is 281.13 g/mol .[2]

The protonation of the amino groups significantly alters the electronic properties of the benzene ring. The electron-donating amino groups are converted into electron-withdrawing ammonium groups, which can influence the aromatic system's reactivity and the molecule's overall conformation.[3][4]

Conformational Analysis

The conformation of the trifluoromethylthio (-SCF3) group is a key feature. Studies on the related molecule (trifluoromethyl)thiobenzene have shown through gas electron diffraction and quantum chemical calculations that the SCF3 group preferentially adopts a conformation where the C-S bond is perpendicular to the plane of the benzene ring. This orientation is attributed to the electronic interactions between the sulfur lone pairs and the aromatic π-system, which are altered by the highly electronegative fluorine atoms. It is highly probable that the -SCF3 group in 4-((Trifluoromethyl)thio)benzene-1,2-diamine and its dihydrochloride salt adopts a similar perpendicular conformation.

The protonation of the amino groups to form bulky and charged ammonium groups is expected to introduce steric hindrance. This may influence the rotational freedom around the C-N bonds and could potentially cause slight puckering of the benzene ring, although the aromatic system's rigidity will likely dominate. The presence of intramolecular and intermolecular hydrogen bonding between the ammonium groups and the chloride ions will also play a crucial role in dictating the crystal packing and the overall solid-state conformation.

Physicochemical Properties

Quantitative data for this compound is scarce. The table below summarizes the available data for the free base, 4-((Trifluoromethyl)thio)benzene-1,2-diamine.

| Property | Value | Reference |

| Molecular Formula | C7H7F3N2S | [1] |

| Molecular Weight | 208.2 g/mol | [1] |

| Boiling Point | 236.683 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 96.943 °C (Predicted) | [1] |

| Density | 1.452 g/cm³ (Predicted) | [1] |

| CAS Number | 370-46-7 | [1] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of aromatic diamine dihydrochlorides, based on established chemical literature for similar compounds.

Synthesis of this compound

The synthesis can be conceptualized as a two-step process: the formation of the free base followed by its conversion to the dihydrochloride salt.

-

Synthesis of the Free Base: A common route to aromatic diamines is the reduction of the corresponding dinitro compound.

-

Starting Material: 1,2-Dinitro-4-((trifluoromethyl)thio)benzene.

-

Reduction: The dinitro compound is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or a metal-acid system like tin(II) chloride in hydrochloric acid, is used. The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the catalyst is removed by filtration. If an acid was used, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the resulting ammonium salts and precipitate the free diamine. The product is then extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure.

-

-

Formation of the Dihydrochloride Salt:

-

The crude or purified 4-((Trifluoromethyl)thio)benzene-1,2-diamine is dissolved in a suitable solvent, such as diethyl ether or isopropanol.

-

Two equivalents of a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated aqueous HCl) are added dropwise with stirring.

-

The dihydrochloride salt, being less soluble in the organic solvent, will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of the cold solvent to remove any impurities, and dried under vacuum.

-

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the structure, the proton NMR spectrum is recorded. In a suitable deuterated solvent (e.g., DMSO-d6 or D2O), the aromatic protons will show characteristic splitting patterns. The protons of the ammonium groups (-NH3+) will appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons and the trifluoromethyl carbon (as a quartet due to C-F coupling).

-

¹⁹F NMR: The fluorine NMR will show a singlet for the -SCF3 group, confirming its presence.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum will show characteristic absorption bands. The N-H stretching vibrations of the ammonium groups will appear as a broad band in the region of 3200-2800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in their typical regions. The C-F stretching vibrations will be prominent in the 1300-1100 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the cation (the protonated free base) by providing a highly accurate mass measurement.

-

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and experimental workflows discussed in this guide.

Caption: Relationship between the free base and its dihydrochloride salt.

Caption: Synthetic and characterization workflow.

References

InChI Key and SMILES for 4-((Trifluoromethyl)thio)benzene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information for 4-((Trifluoromethyl)thio)benzene-1,2-diamine, a compound of interest in chemical research and development. Due to the limited publicly available data, this document focuses on its fundamental chemical identifiers and properties.

Chemical Identity and Properties

Key identifiers and physicochemical properties for 4-((Trifluoromethyl)thio)benzene-1,2-diamine are summarized below. This information is crucial for substance registration, synthesis planning, and computational modeling.

| Property | Value | Source |

| IUPAC Name | 4-((Trifluoromethyl)thio)benzene-1,2-diamine | - |

| CAS Number | 370-46-7 | [1] |

| Molecular Formula | C₇H₇F₃N₂S | [1] |

| Molecular Weight | 208.2 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1SC(F)(F)F)N)N | [1] |

| InChI Key | XIZSGNRMTFQNEK-UHFFFAOYSA-N | [1] |

| Boiling Point | 236.683°C at 760 mmHg | [1] |

| Flash Point | 96.943°C | [1] |

| Density | 1.452 g/cm³ | [1] |

| Exact Mass | 208.02800 | [1] |

Experimental Data and Protocols

As of the latest literature review, detailed experimental protocols, quantitative biological activity data, and established signaling pathways associated with 4-((Trifluoromethyl)thio)benzene-1,2-diamine are not extensively documented in publicly accessible scientific databases. The synthesis and application of related compounds with trifluoromethyl and diamine moieties are reported in various patents and research articles, suggesting its potential as a building block in medicinal chemistry and materials science. However, specific methodologies for the synthesis and biological evaluation of the title compound remain proprietary or unpublished.

Researchers interested in the potential applications of this compound would need to undertake exploratory studies to determine its biological effects and mechanisms of action. Standard organic synthesis techniques for the formation of trifluoromethyl thioethers and the reduction of dinitroanilines could serve as a starting point for developing a synthetic route.

Logical Relationship for Compound Characterization

The following diagram illustrates a general workflow for the characterization of a novel chemical entity like 4-((Trifluoromethyl)thio)benzene-1,2-diamine, from initial synthesis to biological evaluation.

This guide will be updated as more information becomes available through published research.

References

Methodological & Application

Application Notes and Protocols for 4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((Trifluoromethyl)thio)benzene-1,2-diamine dihydrochloride is a valuable building block in organic synthesis, particularly for the preparation of benzimidazole derivatives. The trifluoromethylthio (-SCF3) group is a key functional moiety in modern medicinal chemistry, known to enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates. Benzimidazoles are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of the trifluoromethylthio group into the benzimidazole scaffold can lead to the development of novel therapeutic agents with improved pharmacological profiles.

These application notes provide detailed protocols for the synthesis of 6-((trifluoromethyl)thio)-1H-benzo[d]imidazole derivatives from this compound, a summary of reaction parameters, and safety information.

General Synthetic Workflow

The primary application of this compound is in the synthesis of 2-substituted-6-((trifluoromethyl)thio)-1H-benzo[d]imidazoles. This is typically achieved through a condensation reaction with either an aldehyde or a carboxylic acid. The general workflow is depicted below.

Caption: General workflow for the synthesis of 2-substituted-6-((trifluoromethyl)thio)-1H-benzo[d]imidazoles.

Experimental Protocols

Two primary methods for the synthesis of 6-((trifluoromethyl)thio)-1H-benzo[d]imidazoles are detailed below: condensation with aldehydes and condensation with carboxylic acids (Phillips Condensation).

Protocol 1: Condensation with Aldehydes

This protocol describes the synthesis of 2-aryl- or 2-alkyl-6-((trifluoromethyl)thio)-1H-benzo[d]imidazoles from this compound and an appropriate aldehyde.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Sodium metabisulfite (Na2S2O5) (optional, as an oxidizing agent)

-

Water

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

-

Neutralization (if using dihydrochloride): Suspend the diamine in water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic. Extract the free diamine with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Reaction Mixture: Dissolve the free diamine (or the neutralized extract) in ethanol or methanol. Add the desired aldehyde (1.0-1.2 eq). If required, sodium metabisulfite (0.5-1.0 eq) can be added as a mild oxidizing agent.

-

Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (typically 4-24 hours), cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Condensation with Carboxylic Acids (Phillips Condensation)

This protocol outlines the synthesis of 2-substituted-6-((trifluoromethyl)thio)-1H-benzo[d]imidazoles via the Phillips condensation method using a carboxylic acid.[1][2]

Materials:

-

This compound

-

Carboxylic acid (e.g., formic acid, acetic acid, benzoic acid)

-

4M Hydrochloric acid (HCl) or Polyphosphoric acid (PPA)

-

Water

-

Ammonium hydroxide (NH4OH) solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and the carboxylic acid (1.0-1.5 eq).

-

Acidic Medium: Add 4M HCl or polyphosphoric acid to the mixture.

-

Reaction: Heat the reaction mixture to reflux (typically 100-150 °C). Monitor the reaction by TLC. Reaction times can vary from 2 to 12 hours depending on the reactivity of the carboxylic acid.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralization: Carefully neutralize the acidic solution with an ammonium hydroxide solution until a precipitate is formed.

-

Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from an appropriate solvent.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of benzimidazoles from substituted o-phenylenediamines, which can be expected to be analogous for reactions with 4-((trifluoromethyl)thio)benzene-1,2-diamine.

| Reactant 2 (Electrophile) | Method | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Aldehyde Condensation | Na2S2O5 | Ethanol | Reflux | 24 | 60-72 | [3] |

| 4-Chlorobenzaldehyde | Aldehyde Condensation | tert-Butyl nitrite | THF | 25 | 0.5 | 80 | [4] |

| Formic Acid | Phillips Condensation | ZnO Nanoparticles | - | 70 | - | 94 | [4] |

| 4-Aminobenzoic Acid | Phillips Condensation | o-Phosphoric acid | - | 200 | 2 | 70 | [4] |

| Various Aldehydes | Aldehyde Condensation | - | Solvent-free | 140 | - | 88-99 | [5] |

Safety and Handling

This compound and related trifluoromethylated compounds should be handled with care in a well-ventilated fume hood.

-

Hazard Statements: Based on structurally similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[6][7][8]

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

-

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Always consult the specific Safety Data Sheet (SDS) for the compound before use.[9][10][11]

Logical Relationships in Synthesis

The choice of reaction conditions can influence the outcome and efficiency of the benzimidazole synthesis. The following diagram illustrates the logical relationships between reactants, conditions, and the final product.

Caption: Factors influencing the synthesis of the target benzimidazole.

References

- 1. adichemistry.com [adichemistry.com]

- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]